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Compound of Interest

Compound Name: 6-Hydroxyindole

Cat. No.: B149900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Hydroxyindole, a significant heterocyclic compound, has garnered substantial interest in the

scientific community due to its diverse biological activities and its role as a key intermediate in

the synthesis of numerous pharmaceuticals and natural products. This technical guide provides

an in-depth exploration of the discovery, history, synthesis, and biological significance of 6-
hydroxyindole, with a focus on its applications in drug development.

Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 6-hydroxyindole is

presented in the table below, facilitating easy reference and comparison.
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Property Value Source

Molecular Formula C₈H₇NO PubChem

Molecular Weight 133.15 g/mol PubChem

Melting Point 125-128 °C ChemicalBook

Boiling Point (Predicted) 343.2 ± 15.0 °C ChemSrc

pKa (Predicted) 10.07 ± 0.40 ChemicalBook

LogP (Predicted) 1.41 ChemSrc

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

Slightly soluble in Methanol.

BioCrick, ChemicalBook

Appearance
White to off-white, shiny

crystalline powder
ChemicalBook

CAS Number 2380-86-1 PubChem

Historical Perspective and Discovery
While the precise first synthesis of 6-hydroxyindole is not definitively documented in readily

available literature, early investigations into hydroxyindoles date back to the early 20th century.

One of the key early reports on the synthesis of 6-hydroxyindole derivatives was by Burton

and Stoves in the Journal of the Chemical Society in 1937. Their work focused on the synthesis

of 5- and 6-benzyloxyindoles with the aim of preparing the corresponding hydroxyindoles. This

foundational research laid the groundwork for future explorations into the chemistry and

biological activity of this class of compounds.

Key Synthetic Methodologies
The synthesis of 6-hydroxyindole has evolved significantly over the years, with several

methods being developed to improve yield, regioselectivity, and reaction conditions.

Modified Bischler-Möhlau Reaction
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A significant advancement in the synthesis of 6-hydroxyindoles is the modified Bischler-

Möhlau reaction. This method involves the condensation of m-aminophenol with benzoin at a

lower temperature than the classical Bischler-Möhlau reaction, leading to improved yields and

reduced formation of byproducts. Notably, this modified procedure yields both 4-hydroxy and 6-

hydroxy isomers, with 6-hydroxyindole being the major product.

Experimental Protocol: Modified Bischler-Möhlau Synthesis of 2,3-diphenyl-6-hydroxyindole

Reactants: m-Aminophenol (3 equivalents) and Benzoin (1 equivalent).

Catalyst: Hydrochloric acid.

Procedure:

Benzoin is added to molten m-aminophenol.

Hydrochloric acid is added to the mixture.

The reaction mixture is heated at 135 °C for 30 minutes.

The resulting mass is treated with 15% hydrochloric acid.

The precipitate is filtered, washed with water, and dried.

The mixture of 4- and 6-hydroxyindoles is separated by column chromatography. 6-
Hydroxyindole derivatives are typically isolated using an eluent such as a 20:1 mixture of

CH₂Cl₂:MeOH.

Catalyst-Free Synthesis from Carboxymethyl
Cyclohexadienones
More recently, an efficient and environmentally friendly catalyst-free synthesis of 6-
hydroxyindoles has been developed. This method involves the condensation of

carboxymethyl cyclohexadienones with primary amines. The reaction proceeds through an in-

situ formation of an enamine, followed by an aza-Michael addition and subsequent

rearomatization to yield the 6-hydroxyindole scaffold.
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Experimental Protocol: Catalyst-Free Synthesis of 1-Phenyl-1H-indol-6-ol

Reactants: Carboxymethyl cyclohexadienone derivative and aniline.

Solvent: Toluene.

Procedure:

A solution of the carboxymethyl cyclohexadienone in toluene is prepared.

Aniline (2.2 equivalents) is added to the solution.

The reaction mixture is stirred at room temperature.

The progress of the reaction is monitored by thin-layer chromatography.

Upon completion, the solvent is evaporated, and the crude product is purified by column

chromatography.

Spectroscopic Data
The structural elucidation of 6-hydroxyindole is confirmed by various spectroscopic

techniques.

Spectroscopic Data Description

¹H NMR

The proton NMR spectrum shows characteristic

signals for the aromatic and heterocyclic

protons. The chemical shifts and coupling

constants are unique to the

To cite this document: BenchChem. [The Discovery and History of 6-Hydroxyindole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149900#discovery-and-history-of-6-hydroxyindole]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b149900?utm_src=pdf-body
https://www.benchchem.com/product/b149900#discovery-and-history-of-6-hydroxyindole
https://www.benchchem.com/product/b149900#discovery-and-history-of-6-hydroxyindole
https://www.benchchem.com/product/b149900#discovery-and-history-of-6-hydroxyindole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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